2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with a 2,4-dimethyl group and an ethyl chain linked to a 7-methylimidazo[1,2-a]pyridine moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 7-methylimidazo[1,2-a]pyridine intermediate. This can be achieved through the cyclization of 2-amino-1-propargylpyridinium bromide with sodium methoxide in methanol . The resulting 2-methylimidazo[1,2-a]pyridine is then further functionalized to introduce the 7-methyl group.
Next, the benzenesulfonamide core is synthesized by sulfonation of 2,4-dimethylbenzenesulfonyl chloride with ammonia or an amine. The final step involves coupling the 7-methylimidazo[1,2-a]pyridine intermediate with the benzenesulfonamide core under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives or introduction of hydroxyl groups.
Reduction: Formation of amine derivatives or reduction of nitro groups to amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure, which is known for its antibacterial properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the imidazo[1,2-a]pyridine moiety may interact with various receptors and enzymes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzenesulfonamide: Lacks the imidazo[1,2-a]pyridine moiety, resulting in different biological activities.
7-methylimidazo[1,2-a]pyridine: Lacks the benzenesulfonamide core, leading to distinct chemical properties and applications.
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide: Similar structure but without the 2,4-dimethyl substitution on the benzene ring.
Uniqueness
2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the combination of the sulfonamide group and the imidazo[1,2-a]pyridine moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-4-5-17(15(3)10-13)24(22,23)19-8-6-16-12-21-9-7-14(2)11-18(21)20-16/h4-5,7,9-12,19H,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXHUZFJUWMEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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